Cas no 50536-74-8 (2-methoxy-1,3-dimethyl-4-nitrobenzene)
2-methoxy-1,3-dimethyl-4-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 2-methoxy-1,3-dimethyl-4-nitro-
- 2-methoxy-1,3-dimethyl-4-nitrobenzene
- YYYBGZOTNZNBRB-UHFFFAOYSA-N
- SCHEMBL6275780
- F70594
- 50536-74-8
- SCHEMBL8300141
- DTXSID20543025
- EN300-182279
- 2,6-dimethyl-3-nitroanisole
- AKOS006238095
-
- Inchi: 1S/C9H11NO3/c1-6-4-5-8(10(11)12)7(2)9(6)13-3/h4-5H,1-3H3
- InChI Key: YYYBGZOTNZNBRB-UHFFFAOYSA-N
- SMILES: O(C)C1C(C)=CC=C(C=1C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 181.07393
- Monoisotopic Mass: 181.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 55Ų
Experimental Properties
- PSA: 52.37
2-methoxy-1,3-dimethyl-4-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010007574-250mg |
2,6-Dimethyl-3-nitroanisole |
50536-74-8 | 97% | 250mg |
$489.60 | 2023-09-01 | |
| Alichem | A010007574-500mg |
2,6-Dimethyl-3-nitroanisole |
50536-74-8 | 97% | 500mg |
$782.40 | 2023-09-01 | |
| Alichem | A010007574-1g |
2,6-Dimethyl-3-nitroanisole |
50536-74-8 | 97% | 1g |
$1490.00 | 2023-09-01 | |
| Enamine | EN300-182279-0.05g |
2-methoxy-1,3-dimethyl-4-nitrobenzene |
50536-74-8 | 95% | 0.05g |
$101.0 | 2023-06-08 | |
| Enamine | EN300-182279-0.1g |
2-methoxy-1,3-dimethyl-4-nitrobenzene |
50536-74-8 | 95% | 0.1g |
$152.0 | 2023-06-08 | |
| Enamine | EN300-182279-0.25g |
2-methoxy-1,3-dimethyl-4-nitrobenzene |
50536-74-8 | 95% | 0.25g |
$216.0 | 2023-06-08 | |
| Enamine | EN300-182279-0.5g |
2-methoxy-1,3-dimethyl-4-nitrobenzene |
50536-74-8 | 95% | 0.5g |
$407.0 | 2023-06-08 | |
| Enamine | EN300-182279-1.0g |
2-methoxy-1,3-dimethyl-4-nitrobenzene |
50536-74-8 | 95% | 1g |
$528.0 | 2023-06-08 | |
| Enamine | EN300-182279-2.5g |
2-methoxy-1,3-dimethyl-4-nitrobenzene |
50536-74-8 | 95% | 2.5g |
$1034.0 | 2023-06-08 | |
| Enamine | EN300-182279-5.0g |
2-methoxy-1,3-dimethyl-4-nitrobenzene |
50536-74-8 | 95% | 5g |
$1530.0 | 2023-06-08 |
2-methoxy-1,3-dimethyl-4-nitrobenzene Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2-methoxy-1,3-dimethyl-4-nitrobenzene
2-Methoxy-1,3-Dimethyl-4-Nitrobenzene: A Comprehensive Overview
The compound 2-methoxy-1,3-dimethyl-4-nitrobenzene, identified by the CAS number 50536-74-8, is a highly specialized aromatic compound with significant applications in various chemical and pharmaceutical industries. This compound is characterized by its unique structure, which includes a benzene ring substituted with a methoxy group at position 2, methyl groups at positions 1 and 3, and a nitro group at position 4. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound in research and industrial settings.
Recent studies have highlighted the importance of 2-methoxy-1,3-dimethyl-4-nitrobenzene in the field of medicinal chemistry. Researchers have explored its potential as a precursor for synthesizing bioactive compounds with anti-inflammatory and antioxidant properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against inflammatory pathways, suggesting its potential use in developing novel therapeutic agents.
In addition to its pharmaceutical applications, 2-methoxy-1,3-dimethyl-4-nitrobenzene has found utility in the synthesis of advanced materials. Its ability to act as a building block for constructing complex aromatic systems has been leveraged in the development of organic semiconductors. A notable example is its role in the synthesis of materials for flexible electronics, where its electronic properties contribute to enhanced device performance.
The synthesis of 2-methoxy-1,3-dimethyl-4-nitrobenzene typically involves multi-step reactions that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, the use of palladium-catalyzed coupling reactions has significantly improved the yield and purity of this compound, making it more accessible for large-scale production.
From an environmental perspective, understanding the fate and transport of 2-methoxy-1,3-dimethyl-4-nitrobenzene in natural systems is crucial for assessing its potential impact on ecosystems. Studies conducted in 2023 have shown that this compound undergoes rapid degradation under UV light, reducing its persistence in aquatic environments. However, further research is needed to fully understand its long-term effects on biodiversity.
In conclusion, 2-methoxy-1,3-dimethyl-4-nitrobenzene (CAS No: 50536-74-8) stands as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and recent advancements in synthesis and application underscore its importance in contemporary scientific research. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an even greater role in shaping future innovations across various industries.
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